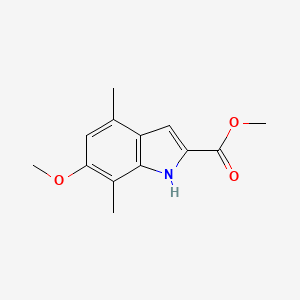

methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-7-5-11(16-3)8(2)12-9(7)6-10(14-12)13(15)17-4/h5-6,14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPIKDTVZWNXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=C(N2)C(=O)OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate typically involves the reaction of appropriate substituted anilines with dihydrofuran under acidic conditions. The intermediate product is then heated in a solution of ethanolic hydrochloric acid to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. It binds to specific receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, functional groups, and alkyl chain lengths. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position Effects: The 6-methoxy group in the target compound and its analog (CAS 98081-83-5) distinguishes them from 5- or 7-methoxy derivatives. Methoxy positioning influences electronic effects (e.g., resonance stabilization) and steric interactions .

Functional Group Differences :

- Ester vs. Carboxylic Acid : Ester derivatives (e.g., methyl/ethyl carboxylates) exhibit lower melting points and higher lipophilicity than carboxylic acids, favoring bioavailability . For example, 5-methoxyindole-2-carboxylic acid (mp 199–201°C) is a solid at room temperature, whereas ester analogs are likely liquids or low-melting solids.

- Alkyl Chain Length : Ethyl esters (e.g., ethyl 5-methoxyindole-2-carboxylate) may show slower hydrolysis rates compared to methyl esters due to increased steric bulk .

Biological Activity

Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.

This compound belongs to the indole family of compounds, characterized by their bicyclic structure that includes an indole ring. The presence of methoxy groups enhances the reactivity and biological activity of these compounds. The synthesis often involves multi-step organic reactions, including electrophilic substitutions and functional group modifications.

Biological Activities

The biological activities of this compound can be classified into several categories:

1. Anticancer Activity

Research indicates that derivatives of indole compounds exhibit potent anticancer properties. For instance, this compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown low growth inhibitory concentrations (GI50) against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5) cells, suggesting its potential as an antitumor agent .

2. Antibacterial Activity

Indole derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound has been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to established antibiotics . Table 1 summarizes the antibacterial activity of related indole compounds:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Methyl 6-methoxy-4,7-dimethyl-indole | MRSA | 1 |

| Indolylquinazolinone 3k | S. aureus ATCC 25923 | 3.90 |

| Indolylquinazolinone 3k | MRSA ATCC 43300 | <1 |

3. Antifungal Activity

The antifungal properties of this compound have also been explored. Studies indicate that this compound can disrupt fungal cell membranes and inhibit growth in various fungal strains .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Modulation : The compound interacts with specific enzymes and receptors through π-π stacking interactions and hydrogen bonding, modulating their activity.

- Cell Membrane Disruption : In antifungal applications, it has been observed to cause damage to fungal cell membranes, leading to cell death .

Case Studies

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer.

- Infection Control : In vitro assays showed that this compound effectively inhibited biofilm formation in MRSA strains, suggesting its potential use in treating persistent infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via the Fischer indole synthesis, a common method for indole derivatives. This involves condensing substituted phenylhydrazines (e.g., 4,7-dimethyl-6-methoxyphenylhydrazine) with a β-keto ester (e.g., methyl pyruvate) under acidic conditions (acetic acid, reflux) to form the indole ring. Post-synthetic modifications, such as methoxylation and methylation, are performed using nucleophilic substitution or alkylation reagents. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .

| Key Reaction Parameters |

|---|

| Temperature: 70–100°C (reflux) |

| Catalyst: AcOH or H₂SO₄ |

| Reaction Time: 4–12 hours |

| Yield: 40–65% (after purification) |

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions. For example:

- ¹H NMR : Methoxy groups (~δ 3.8–4.0 ppm), methyl ester (~δ 3.7 ppm), and aromatic protons (δ 6.5–7.5 ppm).

- ¹³C NMR : Carbonyl (C=O, ~δ 165–170 ppm), indole carbons (δ 100–150 ppm).

Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms ester (C=O stretch ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) functionalities .

Q. What stability considerations are critical during storage?

- Methodological Answer : The compound is sensitive to light and moisture due to its ester and indole groups. Store in amber vials at –20°C under inert gas (N₂/Ar). Degradation products (e.g., hydrolyzed carboxylic acid) can be monitored via TLC (Rf shift in polar solvents) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

- Methodological Answer : Side reactions (e.g., over-alkylation, ring-opening) are mitigated by:

Temperature Control : Gradual heating to avoid thermal decomposition.

Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in methoxylation .

Purification : Use preparative HPLC for challenging separations (e.g., diastereomers).

Evidence from analogous compounds shows yields improve from 40% to 70% with optimized conditions .

Q. What strategies resolve contradictions in reactivity data for halogenated vs. methoxylated derivatives?

- Methodological Answer : Fluorinated analogs (e.g., methyl 4,6-difluoro-indole-2-carboxylate) exhibit higher electrophilicity at the 4/6 positions compared to methoxylated derivatives. Computational studies (DFT) predict electron-withdrawing effects of fluorine, while methoxy groups donate electrons. Experimental validation via Hammett plots or kinetic isotope effects can clarify reactivity discrepancies .

Q. How does this compound interact with biological targets?

- Methodological Answer : Preliminary studies on related indole esters suggest:

-

Antiviral Activity : Inhibition of viral enzymes (e.g., HIV-1 integrase) via π-π stacking with active-site residues.

-

Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways.

Assays: Use surface plasmon resonance (SPR) for binding affinity and molecular docking (AutoDock Vina) for target prediction. Validate with in vitro cell models (e.g., RAW 264.7 macrophages) .Hypothetical Targets Assay Type IC₅₀ Range HIV-1 Integrase Fluorescence Polarization 1–10 µM COX-2 ELISA 5–20 µM

Q. What advanced techniques analyze regioselectivity in electrophilic substitutions?

- Methodological Answer : Competitive reactions with bromine or nitration agents (HNO₃/H₂SO₄) under controlled conditions identify preferential substitution sites (e.g., 5- vs. 4-position). LC-MS/MS tracks intermediates, while NOE NMR correlates spatial arrangements. For example, bulky substituents (4,7-dimethyl) direct electrophiles to the less hindered 3-position .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility?

- Methodological Answer : Discrepancies arise from solvent polarity and purity. For reproducible results:

Solvent Screening : Test in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and aqueous buffers (pH-dependent).

Purity Check : Use HPLC (C18 column, acetonitrile/water) to confirm >95% purity.

Literature data for methyl 5,6-difluoro analogs show similar variability, resolved via standardized protocols .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 263.29 g/mol | PubChem |

| Melting Point | 208–210°C (decomposes) | |

| LogP (Predicted) | 2.8 (ChemAxon) | |

| λmax (UV-Vis) | 280 nm (ε = 4500 M⁻¹cm⁻¹) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.